2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide
説明
The compound 2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at position 1 with a 2,4-dimethylphenyl group. An acetamide linker connects the core to a 4-nitrophenyl moiety.
特性
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4/c1-13-3-8-18(14(2)9-13)26-20-17(10-23-26)21(29)25(12-22-20)11-19(28)24-15-4-6-16(7-5-15)27(30)31/h3-10,12H,11H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABJVJUJJHUSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide (commonly referred to as a pyrazolo[3,4-d]pyrimidine derivative) has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in relation to anti-inflammatory and anticancer properties.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. Key steps include:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core :
- Cyclization reactions using hydrazine derivatives and diketones under acidic or basic conditions.
- Introduction of Substituents :
- The addition of the 2,4-dimethylphenyl group via Friedel-Crafts acylation reactions.
- The introduction of the nitrophenyl group through electrophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The pyrazolo[3,4-d]pyrimidine core can inhibit key enzymes involved in inflammatory pathways and cancer progression. This includes inhibition of cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses.
- Cell Cycle Modulation : Research indicates that this compound can induce cell cycle arrest in cancer cells by inhibiting cyclin-dependent kinases (CDKs), leading to increased apoptosis rates in sensitive cell lines.
Anti-inflammatory Activity
The compound has shown significant potential as an anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit COX-I and COX-II enzymes:
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| 2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide | 0.52 (COX-II) | 10.73 |
This indicates a strong selectivity towards COX-II inhibition compared to standard anti-inflammatory drugs like Celecoxib.
Anticancer Activity
The anticancer properties have been evaluated against various cancer cell lines. Notably:
- Broad Spectrum Activity : The compound exhibited a broad spectrum of anticancer activity with selectivity ratios ranging from 0.7 to 39 across nine cancerous subpanels tested by the National Cancer Institute.
- Mechanistic Studies : It was found to induce apoptosis and arrest the cell cycle at the S phase in leukemia cells (HL60), showcasing a significant increase in early and late apoptosis markers.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HL60 | 0.0034 | Apoptosis induction via CDK inhibition |
| MCF-7 | 3.04 | Cell cycle arrest at G2/M phase |
Case Studies
Several studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives similar to our compound:
- Eren et al. Study : Reported a series of diaryl heterocycles with potent COX-II inhibitory activity, demonstrating that modifications in structure could enhance selectivity and potency against inflammatory pathways.
- Chandana et al. Study : Investigated new analogs exhibiting significant anti-inflammatory activity with improved selectivity profiles compared to existing therapies.
類似化合物との比較
Data Tables
Table 1: Structural and Electronic Comparison
Research Findings and Inferences
Electron-Withdrawing vs. Electron-Donating Groups :
- The nitro group in the target compound likely enhances binding to electron-rich enzyme pockets compared to methoxy or fluoro substituents .
Steric Effects :
- The 2,4-dimethylphenyl group may improve selectivity for hydrophobic binding sites over smaller substituents like 4-fluorophenyl .
Bioavailability: Simplified acetamide linkers (as in the target compound) may offer better pharmacokinetics than sulfonamide or chromenone-containing analogs .
Agrochemical Insights :
- While nitro groups are rare in herbicides, their presence in pharmaceuticals suggests redox-mediated mechanisms (e.g., prodrug activation) .
Q & A
Q. What are the optimal synthetic routes for 4-tert-butyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide?
The synthesis involves multi-step cyclization reactions. Start with the tricyclic core formation using sulfur-containing reagents (e.g., thiols or disulfides) to introduce dithia and diaza functionalities. The final step includes coupling the tert-butylbenzamide group via nucleophilic substitution or amide bond formation. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield. For example, dimethylformamide (DMF) at 80–100°C promotes cyclization, while sodium hydride aids deprotonation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Use NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm the tricyclic framework and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography (if crystals are obtainable) resolves absolute stereochemistry, as demonstrated for structurally related tricyclic compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
